molecular formula C5H9NO2 B14084053 5-Methyl-1,3-oxazinan-2-one CAS No. 100792-01-6

5-Methyl-1,3-oxazinan-2-one

Cat. No.: B14084053
CAS No.: 100792-01-6
M. Wt: 115.13 g/mol
InChI Key: LELZSUDFAAFITO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

    Intramolecular Cyclization: One of the common methods involves the intramolecular cyclization of amino acid-derived diazoketones using silica-supported perchloric acid (HClO4) as a catalyst.

    Carbonate Chemistry: Another method involves the reaction of 3-amino-1-propanols with ethylene carbonate in the presence of a catalytic amount of triazabicyclodecene (TBD).

Industrial Production Methods

Industrial production methods often utilize eco-friendly and high-yielding synthetic approaches. For instance, the use of metal-organic frameworks (MOFs) as catalysts for the conversion of carbon dioxide (CO2) into 1,3-oxazinan-2-ones is a notable method. This approach is efficient and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: 5-Methyl-1,3-oxazinan-2-one can undergo oxidation reactions, often using reagents like hydrogen peroxide or other oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Substitution reactions, particularly nucleophilic substitutions, are common. These reactions often involve reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield oxazinanone derivatives, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of 5-Methyl-1,3-oxazinan-2-one involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. The exact molecular targets and pathways depend on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the methyl group at the 5-position, which can influence its chemical reactivity and biological activity. This structural feature can enhance its binding affinity to certain molecular targets and improve its overall efficacy in various applications .

Properties

CAS No.

100792-01-6

Molecular Formula

C5H9NO2

Molecular Weight

115.13 g/mol

IUPAC Name

5-methyl-1,3-oxazinan-2-one

InChI

InChI=1S/C5H9NO2/c1-4-2-6-5(7)8-3-4/h4H,2-3H2,1H3,(H,6,7)

InChI Key

LELZSUDFAAFITO-UHFFFAOYSA-N

Canonical SMILES

CC1CNC(=O)OC1

Origin of Product

United States

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